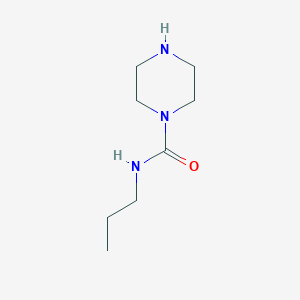![molecular formula C13H13NO B13829358 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a tetrahydrocyclopenta[b]indole core with a methyl group and a carbaldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde typically involves multistep organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and specific reaction conditions are tailored to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aluminum chloride (for Friedel-Crafts reactions), alkyl halides.
Major Products:
Oxidation: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.
Reduction: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydrocyclopenta[b]indole: Shares the same core structure but lacks the methyl and carbaldehyde groups.
Indole-3-carbaldehyde: Similar in having a carbaldehyde group but differs in the core structure.
3-Formylindole: Another indole derivative with a formyl group but without the tetrahydrocyclopenta structure.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is unique due to its specific combination of functional groups and its tetrahydrocyclopenta[b]indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-8-5-6-11-10-4-2-3-9(7-15)13(10)14-12(8)11/h2-4,7-8,14H,5-6H2,1H3 |
InChI-Schlüssel |
UILUEFWCUVDELH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C1NC3=C(C=CC=C23)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


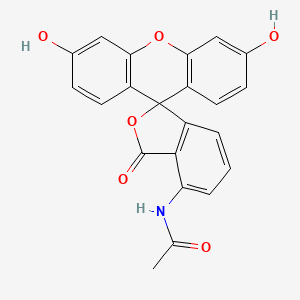
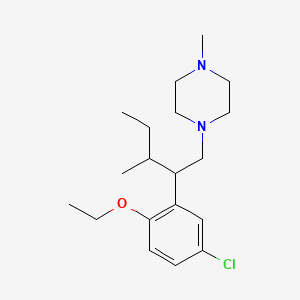
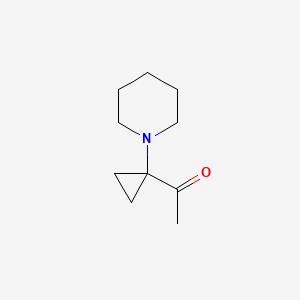
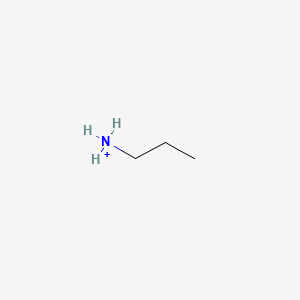
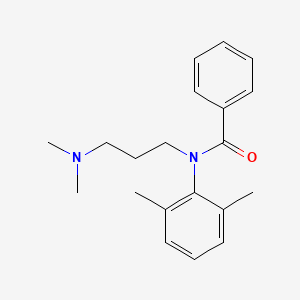
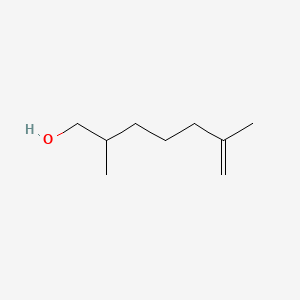
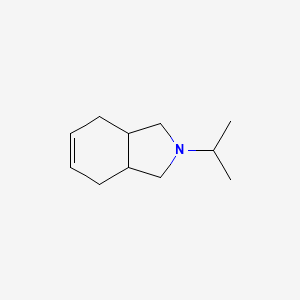
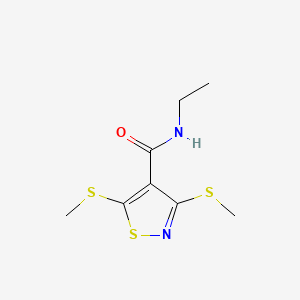
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
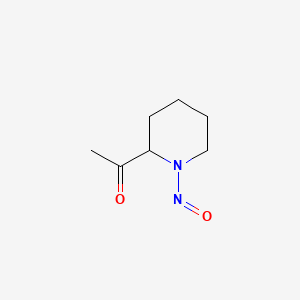
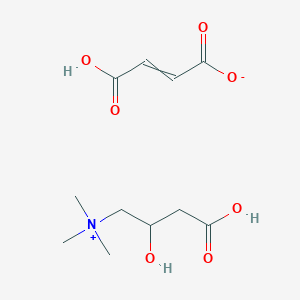
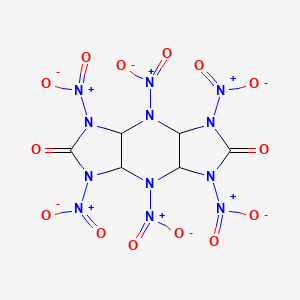
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
